3-[(n-Hexyloxy)methyl]benzaldehyde
Description
3-[(n-Hexyloxy)methyl]benzaldehyde is an aromatic aldehyde derivative featuring a hexyloxymethyl group (-CH₂-O-C₆H₁₃) substituted at the meta position of the benzaldehyde ring. This compound is characterized by its lipophilic hexyl chain, which enhances solubility in non-polar solvents and influences its physicochemical behavior.
Properties
IUPAC Name |
3-(hexoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-9-16-12-14-8-6-7-13(10-14)11-15/h6-8,10-11H,2-5,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKNULMNJNFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(n-Hexyloxy)methyl]benzaldehyde can be achieved through various methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with n-hexyl bromide in the presence of a base, such as potassium carbonate, to form the desired product . This reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
3-[(n-Hexyloxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield 3-[(n-Hexyloxy)methyl]benzoic acid, while reduction with NaBH4 would produce 3-[(n-Hexyloxy)methyl]benzyl alcohol.
Scientific Research Applications
3-[(n-Hexyloxy)methyl]benzaldehyde has several applications in scientific research:
Biology: It is used in the study of biochemical pathways and the development of bioactive compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(n-Hexyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The hexyloxy methyl substituent can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .
Comparison with Similar Compounds
4-Hexyloxy-3-methoxybenzaldehyde
- Structure : A vanillin analogue with a hexyloxy group at position 4 and a methoxy group at position 3.
- Molecular Formula : C₁₄H₂₀O₃.
- Molecular Weight : 236.3 g/mol.
- Key Properties: Planar conformation in crystalline state (r.m.s. deviation: 0.023–0.051 Å), enhancing packing efficiency . Potential applications in flavoring or food additives due to structural similarity to vanillin .
- Comparison : Unlike 3-[(n-Hexyloxy)methyl]benzaldehyde, the para-substituted hexyloxy group and additional methoxy group in this compound reduce steric hindrance, favoring planar molecular arrangements.
3-[(2-Methoxyethoxy)methoxy]benzaldehyde
- Structure : A benzaldehyde derivative with a branched ether substituent (methoxyethoxy methoxy group) at position 3.
- Molecular Formula : C₁₁H₁₄O₄.
- Molecular Weight : 210.23 g/mol.
- Key Properties :
- Comparison : The methoxyethoxy group introduces polarity, making this compound more water-soluble than this compound.
3-(1H-Imidazol-1-ylmethyl)benzaldehyde
- Structure : Features an imidazole ring linked via a methyl group at position 3.
- Molecular Formula : C₁₁H₁₀N₂O.
- Molecular Weight : 186.21 g/mol.
- Key Properties :
Physicochemical and Functional Properties
Biological Activity
3-[(n-Hexyloxy)methyl]benzaldehyde, a compound with the molecular formula C12H16O2, is an organic compound characterized by a benzaldehyde group substituted with a hexyloxy side chain. This structure suggests potential biological activities that warrant investigation, particularly in the fields of pharmacology and toxicology.
- Molecular Weight : 192.26 g/mol
- Chemical Structure : The compound consists of a benzene ring with an aldehyde (-CHO) group and a hexyloxy (-O-C6H13) substituent.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several areas of potential interest:
- Antimicrobial Activity : Some studies indicate that benzaldehyde derivatives exhibit antimicrobial properties. The presence of the hexyloxy group may enhance solubility and bioactivity, potentially increasing efficacy against various microbial strains.
- Insecticidal Properties : Similar compounds have shown effectiveness as insecticides. For instance, studies on related benzodioxole acids demonstrated significant larvicidal activity against Aedes aegypti mosquitoes, which are vectors for diseases such as dengue and Zika virus . While specific data on this compound is not available, its structural similarities suggest it may possess comparable insecticidal properties.
1. Antimicrobial Activity
A study evaluating the antimicrobial effects of various benzaldehyde derivatives found that certain modifications to the benzene ring could significantly enhance activity against Gram-positive and Gram-negative bacteria. The hexyloxy substitution on the benzaldehyde might similarly influence its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
2. Insecticidal Activity
Research on related compounds has shown promising results in larvicidal assays:
- Compound Tested : 3,4-(methylenedioxy) cinnamic acid exhibited LC50 values around 28.9 μM against Aedes aegypti .
- Implication for this compound : Given structural similarities, it is hypothesized that this compound could also exhibit significant larvicidal activity, warranting further investigation.
The biological activity of this compound may be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.
- Cell Membrane Interaction : The hydrophobic nature of the hexyloxy chain may facilitate better interaction with lipid membranes, enhancing the compound's ability to penetrate cells.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
